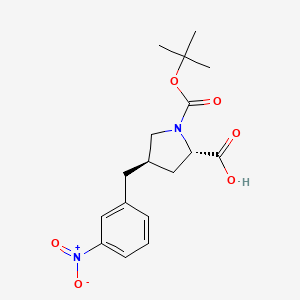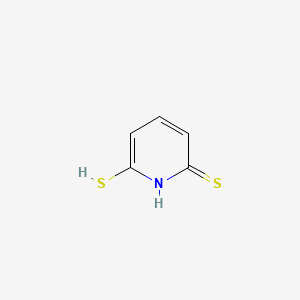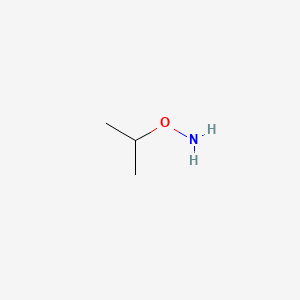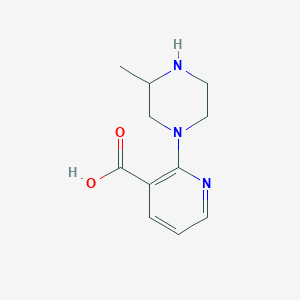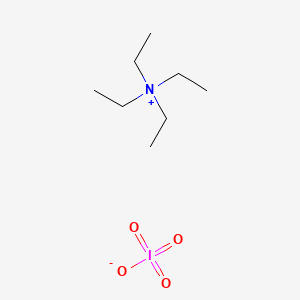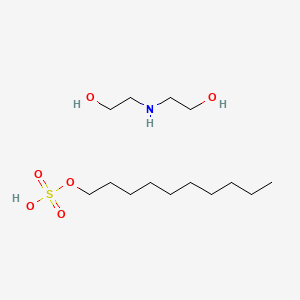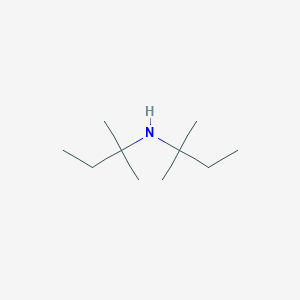
Di-tert-amylamine
Vue d'ensemble
Description
Di-tert-amylamine is a chemical compound with the linear formula [C2H5C(CH3)2]2NH . It has a molecular weight of 157.30 .
Molecular Structure Analysis
The this compound molecule contains a total of 33 bonds. There are 10 non-H bonds, 4 rotatable bonds, and 1 secondary amine (aliphatic) . The molecule can be represented by the SMILES string CCC©©NC©©CC .Physical And Chemical Properties Analysis
This compound has a refractive index of 1.43 and a density of 0.782 g/mL at 25 °C . It has a boiling point of 173 °C .Applications De Recherche Scientifique
Vibrational Spectra and Chemical Reactivity
Di-tert-amylamine, an important class of organic compounds, has been extensively studied for its vibrational spectra and chemical reactivity. A detailed analysis using density functional theory revealed insights into its equilibrium structures and vibrational spectroscopic analysis. This research has significantly contributed to understanding the chemical reactivity patterns of molecules like this compound through HOMO, LUMO, and MESP surface analysis (Dwivedi, Srivastava, & Bajpai, 2015).
Hydrodenitrogenation Over Catalysts
The hydrodenitrogenation process of this compound over sulphided NiMo/Al2O3 catalysts has been thoroughly studied. This research provided insights into the mechanism of carbon-nitrogen bond cleavage, which is essential for understanding chemical reactions involving this compound (Portefaix, Cattenot, Guerriche, & Breysse, 1991).
Electrosynthesis of Hindered Alkyl Diamines
The electrosynthesis of highly hindered secondary alkyl diamines, including this compound, has been achieved under environmentally friendly conditions. This study provided valuable information on the electrochemical behavior and potential applications in synthesizing diamines, highlighting the versatility of this compound in chemical synthesis (Gallardo & Vila, 2008).
Catalysis in Fuel Formulations
Research on Di-tert-amyl ether (a derivative of this compound) in gasoline formulations has demonstrated its potential to improve car engine acceleration and performance. This study suggests the applicability of this compound derivatives in enhancing fuel efficiency and reducing fossil fuel consumption (Cataluña et al., 2011).
Role in Amyloid β Peptides Research
This compound has been implicated in research concerning Amyloid β (Aβ) peptides, which are associated with Alzheimer’s disease. Studies have investigated the role of derivatives like di-tert-butylnitroxide in the context of Aβ peptides and their potential neurotoxic effects. This research is crucial for understanding the pathogenesis of Alzheimer's disease and developing therapeutic strategies (Dikalov, Vitek, Maples, & Mason, 1999).
Synthesis of Tert-Butyl Aminocarbonate
Research has been conducted on the synthesis of tert-butyl aminocarbonate,a new type of compound for acylating amines, using di-tert-butyl dicarbonate. This synthesis process demonstrates the chemical utility of this compound derivatives in producing compounds with significant potential in chemical synthesis and pharmaceutical applications (Harris & Wilson, 1983).
Amylamine Stabilized Platinum(0) Nanoparticles
Amylamine, related to this compound, has been used to stabilize platinum(0) nanoparticles. This study showcases the use of these nanoparticles as active and reusable nanocatalysts for the dehydrogenation of dimethylamine-borane at room temperature, indicating the potential of this compound in catalytic applications and hydrogen storage materials (Sen, Karataş, Gülcan, & Zahmakiran, 2014).
Synthesis of Phthalocyanines for VOC Detection
This compound derivatives have been synthesized and applied in spin-coated films for volatile organic compound detection. This application highlights the potential of this compound in developing sensitive and selective sensors for environmental monitoring and industrial applications (Spadavecchia et al., 2003).
Characterization of Insulin Fibril Surfaces
Studies have used this compound derivatives for characterizing insulin fibril surfaces, providing valuable insights into the structure and amino acid composition of these surfaces. This research is crucial for understanding the role of amyloid fibrils in neurodegenerative diseases and developing therapeutic approaches (Kurouski, Deckert-Gaudig, Deckert, & Lednev, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-N-(2-methylbutan-2-yl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-7-9(3,4)11-10(5,6)8-2/h11H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHZNFDWSYMNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403477 | |
| Record name | Di-tert-amylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2978-47-4 | |
| Record name | N-(1,1-Dimethylpropyl)-2-methyl-2-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2978-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-amylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-amylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile](/img/structure/B1608957.png)
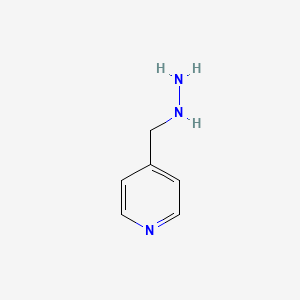
![2-Chloro-N-[5-(methylsulfanyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B1608960.png)
